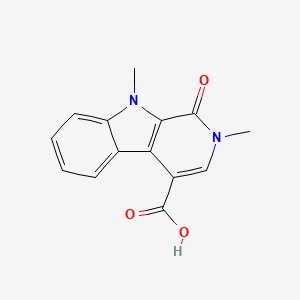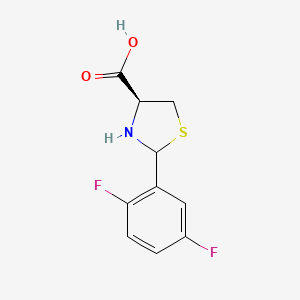![molecular formula C13H19NO4 B7876478 3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B7876478.png)
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the ethoxycarbonyl group: This step involves esterification, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
作用機序
The mechanism by which 3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid exerts its effects involves its interaction with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The trimethyl substitutions can affect the compound’s hydrophobicity and overall molecular conformation, further modulating its biological activity.
類似化合物との比較
Similar Compounds
- 3-(4-ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid
- 3-(5-ethoxycarbonyl-1,2,4-trimethyl-1H-pyrrol-2-yl)propanoic acid
Uniqueness
3-[5-(ethoxycarbonyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications in research and industry.
特性
IUPAC Name |
3-(5-ethoxycarbonyl-1,2,4-trimethylpyrrol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-18-13(17)12-8(2)10(6-7-11(15)16)9(3)14(12)4/h5-7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOUJTSZKUBWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B7876449.png)
![4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]butanoic acid](/img/structure/B7876464.png)
![4-{5-Methyl-4-[(phenylsulfinyl)methyl]-1,3-oxazol-2-yl}benzoic acid](/img/structure/B7876465.png)
![Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7876472.png)


![(S)-2-(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetic acid](/img/structure/B7876505.png)
![N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine](/img/structure/B7876511.png)
![[6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B7876517.png)
